molecular formula C17H24N2O5S B2788593 Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylate CAS No. 899758-54-4

Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylate

Cat. No. B2788593
CAS RN: 899758-54-4
M. Wt: 368.45
InChI Key: SWRVGPISIAIDBX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylate, also known as Boc-piperazine, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic compounds to form stable intermediates. This reaction can be used in the synthesis of various compounds.
Biochemical and Physiological Effects:
Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it an affordable option for researchers. Additionally, Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene is stable and has a long shelf life, making it a convenient option for storage. However, Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene has limitations in terms of its solubility in water, which can limit its use in aqueous reactions.

Future Directions

There are several future directions for the use of Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene in scientific research. One potential application is in the synthesis of new pharmaceuticals, as Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene can be used as a building block for various compounds. Additionally, Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene could be used as a protecting group for amines in the synthesis of peptides. Further research is needed to fully understand the potential applications of Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene in various fields.
Conclusion:
In conclusion, Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is readily available and easy to synthesize, making it an affordable option for researchers. Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene has been used as a building block in the synthesis of various compounds and as a protecting group for amines in organic synthesis. Further research is needed to fully understand the potential applications of Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene in various fields.

Synthesis Methods

Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene is synthesized by reacting piperazine with benzoyl chloride and then with ethyl chloroformate. The resulting compound is then treated with sodium sulfite to obtain Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene. This method is commonly used in laboratories and has been optimized to produce high yields of the compound.

Scientific Research Applications

Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene has been extensively studied in scientific research due to its potential application in various fields. It has been used as a building block in the synthesis of various compounds, including peptides and pharmaceuticals. Ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylatene has also been used as a protecting group for amines in organic synthesis.

properties

IUPAC Name

ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-2-24-17(21)15-8-11-19(12-9-15)25(22,23)13-10-18-16(20)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRVGPISIAIDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate

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